CPPHA is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [ [] ] It exhibits no intrinsic agonist activity but enhances the response of mGluR5 to glutamate and other agonists. [ [] ] CPPHA represents a novel class of mGluR5 PAMs that interact with a unique allosteric site distinct from the well-characterized MPEP binding site. [ [] ]
CPPHA acts as a positive allosteric modulator of mGluR5 by binding to a unique allosteric site distinct from the MPEP binding site. [ [] ] Binding of CPPHA to this site enhances the receptor's response to glutamate and other agonists, leading to increased downstream signaling. [ [] ] Although CPPHA's binding site differs from the MPEP site, studies suggest a functional interaction between these two sites, as CPPHA potentiation is sensitive to mutations and ligands targeting the MPEP site. [ [] ]
Interestingly, CPPHA exhibits stimulus bias, as it does not potentiate mGluR5-mediated responses involved in hippocampal synaptic plasticity (LTD/LTP), unlike PAMs targeting the MPEP site. [ [] ] This suggests that CPPHA may selectively modulate specific downstream signaling pathways activated by mGluR5.
Investigating mGluR5 pharmacology: CPPHA has been used to demonstrate the existence of a novel allosteric site on mGluR5 distinct from the MPEP binding site. [ [], [], [], [], [], [], [] ] This discovery opens up new avenues for the development of mGluR5 modulators with potentially unique pharmacological profiles.
Studying stimulus bias in mGluR5 signaling: CPPHA's inability to potentiate LTD/LTP while enhancing other mGluR5-mediated responses highlights the concept of stimulus bias, where different allosteric modulators can differentially regulate specific downstream signaling pathways. [ [], [] ] This understanding is crucial for developing drugs targeting mGluR5 that elicit specific therapeutic effects while minimizing unwanted side effects.
Exploring the functional interaction between allosteric sites: Studies with CPPHA and other PAMs have revealed a complex interplay between the CPPHA binding site and the MPEP binding site on mGluR5. [ [], [], [] ] This knowledge sheds light on the intricate allosteric mechanisms governing mGluR5 activity.
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3